N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

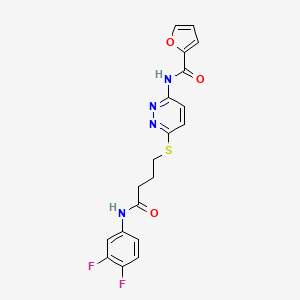

N-(6-((4-((3,4-Difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked 4-oxobutyl chain bearing a 3,4-difluorophenylamino group and a furan-2-carboxamide moiety. The 3,4-difluorophenyl group may enhance lipophilicity and target binding, while the furan carboxamide could contribute to hydrogen-bonding interactions with biological targets. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating structural comparisons with analogs for functional insights.

Properties

IUPAC Name |

N-[6-[4-(3,4-difluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O3S/c20-13-6-5-12(11-14(13)21)22-17(26)4-2-10-29-18-8-7-16(24-25-18)23-19(27)15-3-1-9-28-15/h1,3,5-9,11H,2,4,10H2,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMGXWGCHRLFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 418.4 g/mol. The structure includes a furan ring, a pyridazine moiety, and a difluorophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆F₂N₄O₃S |

| Molecular Weight | 418.4 g/mol |

| CAS Number | 1040649-63-5 |

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of the tyrosinase enzyme, which plays a crucial role in melanin biosynthesis .

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Antitumor Effects

A study focusing on the antitumor activity of similar compounds demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. For example, compounds containing furan and pyridazine rings were shown to induce apoptosis in various cancer cell types .

Enzyme Interaction

The interaction with tyrosinase has been specifically noted in related studies where structural modifications influenced enzyme activity. Compounds with simpler structures showed higher activation or inhibition rates compared to more complex analogs . This suggests that this compound may similarly interact with tyrosinase or other enzymes.

Case Studies

- Study on Tyrosinase Inhibition : A comparative analysis involving various furan-containing compounds revealed that specific substitutions on the phenyl group significantly affected tyrosinase activity. The presence of halogen groups reduced activation potential, indicating structure-activity relationships that could be applicable to our compound .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF7) showed that compounds similar to this compound exhibited IC50 values in the micromolar range, highlighting their potential as therapeutic agents against tumors .

Comparison with Similar Compounds

Structural Analogues from 1,4-Dihydropyridine Derivatives ()

The compounds AZ331 and AZ257 () share structural motifs with the target molecule, including:

- Thioether linkages : Critical for stabilizing molecular conformation and influencing metabolic stability.

- Aryl substituents: AZ331 features a 4-methoxyphenyl group, while AZ257 has a 4-bromophenyl group. In contrast, the target compound uses a 3,4-difluorophenylamino group, which likely improves both lipophilicity and electronic interactions compared to methoxy or bromo substituents .

Hypothesized Pharmacological Implications :

- Fluorine atoms in the target compound may enhance blood-brain barrier penetration compared to AZ331/AZ255.

- The pyridazine core (vs. dihydropyridine in AZ331/AZ257) could confer distinct binding kinetics due to its planar, aromatic structure.

Difluorophenyl-Containing Azepan Derivatives ()

The compound N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide () shares a difluorophenyl group but differs significantly in core structure (azepan vs. pyridazine) and substituents. Key distinctions:

- Fluorine positioning : The target’s 3,4-difluorophenyl vs. 2,3-difluorophenyl in ’s compound. Ortho/meta fluorine placement can drastically alter receptor affinity.

- Trifluoroethyl group : Present in ’s compound but absent in the target, suggesting divergent metabolic pathways (e.g., resistance to oxidative degradation).

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Structural Insights : The target compound’s pyridazine core and 3,4-difluorophenyl group distinguish it from dihydropyridine () and azepan () analogs, suggesting unique target engagement.

- Knowledge Gaps: No activity data or target profiles are available for the target compound in the provided evidence. Comparative analyses rely on substituent effects and known pharmacophores.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step organic reactions, including:

- Formation of the thioether linkage between the pyridazine core and the 4-oxobutyl chain via nucleophilic substitution .

- Coupling of the 3,4-difluorophenylamine group to the carbonyl moiety through amidation .

- Final carboxamide bond formation between the furan-2-carboxylic acid derivative and the pyridazine intermediate . Optimization strategies :

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of thiol intermediates .

- Control temperature (e.g., 0–5°C for amidation) to minimize side reactions .

- Employ polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., furan C-2 vs. C-3 attachment) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities from multi-step synthesis .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for the difluorophenyl and pyridazine moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target specificity?

- Core modifications :

- Replace the furan ring with thiophene or pyrrole to assess heterocycle effects on bioavailability .

- Vary the 3,4-difluorophenyl group to mono- or trifluorinated analogs to study fluorine’s role in target binding .

- Functional group adjustments :

- Introduce methyl or methoxy groups to the pyridazine ring to evaluate steric/electronic impacts on enzyme inhibition .

- Methodology : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to correlate structural changes with activity .

Q. How can contradictions in biological activity data across in vitro models be resolved?

- Source identification :

- Compare cell line specificity (e.g., hepatic vs. renal metabolism differences) .

- Assess assay conditions (e.g., serum-free vs. serum-containing media altering compound stability) .

- Resolution strategies :

- Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement .

- Use isotopic labeling (e.g., ¹⁴C) to track metabolite interference in conflicting models .

Q. What experimental approaches elucidate interactions with enzymatic targets like kinases or dehydrogenases?

- Biophysical techniques :

- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics .

- X-ray crystallography to resolve binding modes within active sites .

- Biochemical assays :

- NADH/NAD+ depletion assays for dehydrogenase targets .

- ATP-competitive inhibition assays for kinase targets .

- Data integration : Combine kinetic parameters (e.g., IC₅₀, Kd) with structural data to map pharmacophores .

Q. How can computational modeling predict pharmacokinetic properties and binding affinity?

- In silico tools :

- Molecular Dynamics (MD) simulations to assess stability of ligand-receptor complexes .

- Quantitative Structure-Activity Relationship (QSAR) models to predict logP and solubility .

- Validation : Cross-reference predictions with experimental ADME data (e.g., microsomal stability assays) .

- Limitations : Address discrepancies between predicted and observed bioavailability using free-energy perturbation (FEP) calculations .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values in kinase inhibition assays.

- Hypothesis : Solubility differences in assay buffers or off-target effects.

- Testing :

- Repeat assays with standardized DMSO concentrations (<0.1%) .

- Perform counter-screens against unrelated kinases to rule out promiscuity .

- Outcome : Adjust buffer composition (e.g., add cyclodextrins for solubility) or refine SAR to reduce off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.